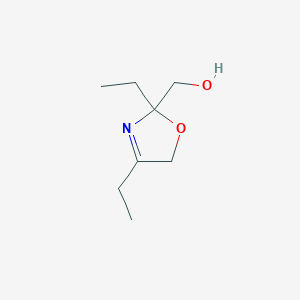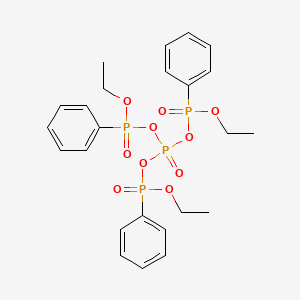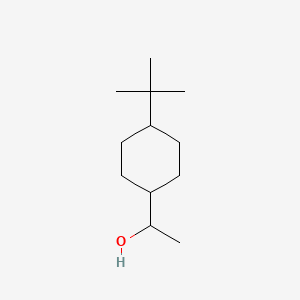
Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- is an organic compound with a complex structure It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) attached to a methanol group, which is further substituted with a 1,1-dimethylethyl group and an alpha-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the necessary functional groups.
Substitution: The 1,1-dimethylethyl group and alpha-methyl group are introduced through substitution reactions, often using alkyl halides and strong bases like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyl group in Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- can undergo oxidation to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The 1,1-dimethylethyl and alpha-methyl groups provide steric hindrance, affecting the compound’s overall reactivity and interactions.
Comparación Con Compuestos Similares
Cyclohexanol, 4-(1,1-dimethylethyl)-: This compound is similar but lacks the alpha-methyl group.
Cyclohexanemethanol: This compound lacks both the 1,1-dimethylethyl and alpha-methyl groups.
Propiedades
Número CAS |
61065-77-8 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
1-(4-tert-butylcyclohexyl)ethanol |
InChI |
InChI=1S/C12H24O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h9-11,13H,5-8H2,1-4H3 |
Clave InChI |
FNBYRKVLUFZUKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC(CC1)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



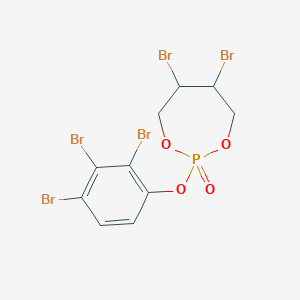



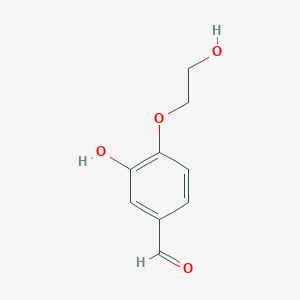
![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
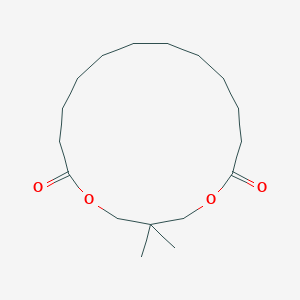
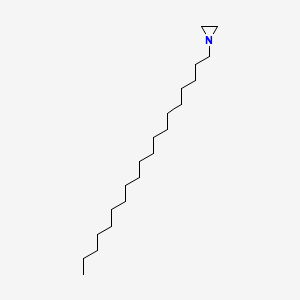
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
